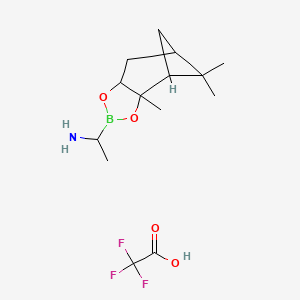

(R)-BoroVal-(+)-Pinanediol-CF3CO2H

Description

Significance of Boron-Containing Compounds in Organic Synthesis and Medicinal Chemistry

Boron-containing compounds, once considered to have limited utility due to perceptions of toxicity, have undergone a renaissance in recent decades. unesp.brbenthamdirect.com This shift is largely attributable to a deeper understanding of their chemical properties, which has unveiled their immense potential. unesp.brbenthamdirect.com In organic synthesis, boron compounds, particularly boronic acids and their esters, are celebrated for their role as versatile reagents. nih.gov They are instrumental in a wide range of chemical transformations, including as reducing agents and as catalysts in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. unesp.brbenthamdirect.comnih.gov This reaction has revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. tandfonline.com

The impact of boron-containing compounds extends profoundly into medicinal chemistry. unesp.brbenthamdirect.com The initial apprehension regarding their use in medicine has been largely dispelled, with several boron-containing drugs receiving approval from regulatory bodies like the U.S. Food and Drug Administration (FDA). unesp.brbenthamdirect.comnih.gov These drugs have shown efficacy in treating a spectrum of diseases, including cancer, infections, and inflammatory conditions. unesp.brbenthamdirect.comresearchgate.net The unique Lewis acidic nature of the boron atom allows for novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets. nih.gov This has made them attractive pharmacophores in modern drug design. nih.govresearchgate.net

Overview of Chiral Boronic Acids and Esters as Versatile Synthetic Intermediates

Within the family of boron-containing compounds, chiral boronic acids and their esters represent a particularly valuable subclass. nih.gov Chirality, or "handedness," is a fundamental property in many biological molecules, and the ability to synthesize single enantiomers of chiral compounds is crucial in drug development and other life sciences. Chiral boronic esters are recognized as highly valuable building blocks in modern organic synthesis due to their stability and the stereospecific nature of their transformations. researchgate.net

These compounds serve as versatile synthetic intermediates, enabling the asymmetric synthesis of a wide array of other molecules. nih.govresearchgate.net The carbon-boron bond in chiral boronic esters can be stereospecifically converted into various functional groups, including amines, halides, arenes, and alkynes. researchgate.net This versatility has made them a prime target for the development of new asymmetric synthesis methods. researchgate.net The use of chiral auxiliaries, such as (+)-pinanediol, allows for the directed synthesis of specific stereoisomers. acs.orgacs.org The development of catalytic asymmetric hydroboration (CAHB) has further expanded the toolbox for accessing functionalized chiral boronic esters. acs.orgnih.gov

Role of Peptidomimetics in Rational Compound Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides and proteins. nih.gov This field has gained significant traction in rational compound design, aiming to overcome the inherent limitations of using natural peptides as drugs, such as their susceptibility to degradation by proteases and poor bioavailability. nih.govmdpi.com The core principle of peptidomimetic design involves identifying the essential pharmacophore of a peptide—the key structural features responsible for its biological activity—and incorporating them into a more stable, non-peptide scaffold. nih.gov

Rational design strategies for peptidomimetics often involve modifying the peptide backbone or side chains to create more drug-like properties. rsc.org These modifications can lead to improved stability, receptor selectivity, and potency. nih.gov The design process is often guided by structure-activity relationship (SAR) studies and molecular modeling to understand the three-dimensional arrangement of the pharmacophore. nih.gov By mimicking secondary structures like α-helices and β-turns, peptidomimetics can effectively target protein-protein interactions (PPIs), which are fundamental to many biological processes and are increasingly recognized as important drug targets. rsc.orgnih.govchemrxiv.org

Context of (R)-BoroVal-(+)-Pinanediol-CF3CO2H within Boronic Acid Chemistry

This compound is a specific chiral boronic acid derivative that embodies the principles and applications discussed above. It is a member of the boro-amino acid class of compounds and is notable for its use as a synthetic intermediate. alfa-chemistry.comchemicalbook.com The "(R)-BoroVal" portion of the name indicates that it is a valine amino acid analogue where the carboxylic acid group is replaced by a boronic acid. The "(+)-Pinanediol" signifies the use of a chiral diol derived from pinene, which serves to protect the boronic acid and direct its stereochemistry. The trifluoroacetate (B77799) (CF3CO2H) is present as a counterion.

This compound and its analogues, such as (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, are significant in pharmaceutical applications, particularly as intermediates in the synthesis of proteasome inhibitors. evitachem.com For instance, it is an impurity of Bortezomib (B1684674), the first proteasome inhibitor approved by the FDA for treating multiple myeloma. chemicalbook.com The synthesis of such compounds often involves the coupling of boronic acid derivatives with amino acids, followed by chiral resolution to isolate the desired enantiomer. evitachem.com The chemical properties of this compound, including its molecular structure and reactivity, make it a valuable tool in organic synthesis and medicinal chemistry research. chembk.com

Chemical Compound Information

| Compound Name |

| This compound |

| (R)-BoroLeu-(+)-Pinanediol-CF3CO2H |

| Bortezomib |

| Valine |

| (+)-Pinanediol |

| Trifluoroacetic acid |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 94242-81-6 |

| Molecular Formula | C14H23BF3NO4 |

| Molecular Weight | 337.14 g/mol |

| IUPAC Name | 2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine |

| Appearance | Typically a white or off-white solid |

| Solubility | Soluble in some organic solvents like ether and dichloromethane |

| Melting Point | Approximately 100-110°C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 1 |

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRPOZKMSMHJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Recognition in Boronic Acid Systems

Configurational Stability of Chiral Boronic Esters

The utility of chiral boronic esters as intermediates in asymmetric synthesis is intrinsically linked to their configurational stability. The pinanediol moiety, a rigid bicyclic diol, is frequently employed as a chiral auxiliary due to the high stability it imparts to the resulting boronic ester. This stability arises from the rigid structure of pinanediol, which binds to boron without significant ring strain or loss of rotational freedom, thereby maximizing the entropy increase during ring closure. acs.org Consequently, pinanediol boronic esters exhibit remarkable resistance to hydrolysis under typical conditions, which is advantageous for their purification and handling. acs.org

A comparative study on the transesterification of various chiral and achiral boronic esters revealed that pinanediol phenylboronic ester is among the most stable. researchgate.net This stability is a key factor in methodologies like the Matteson asymmetric homologation, where high stereoselectivity is achieved in the successive one-carbon homologation of cyclic boronic esters. researchgate.net However, this same stability can present challenges when the removal of the chiral auxiliary is required. researchgate.net

Several factors influence the relative stability of boronic esters, including chelation, conformation, the steric bulk of substituents, the size of the heterocyclic ring, and entropy. researchgate.net For instance, boronic esters derived from cis-cyclopentanediols are also relatively stable. researchgate.net The choice of the diol as a chiral auxiliary is therefore a critical consideration in designing stereoselective syntheses.

Conformational Analysis of the Boron Center (sp2 vs. sp3 Hybridization) in Aqueous Environments

The boron atom in boronic acids and their esters can exist in either a trigonal planar sp2 hybridized state or a tetrahedral sp3 hybridized state. This equilibrium is significantly influenced by the surrounding environment, particularly in aqueous solutions. In the absence of coordinating species, the boron atom typically adopts an sp2 hybridization. However, in the presence of Lewis bases, such as water or hydroxide (B78521) ions, the boron atom can accept a lone pair of electrons, leading to a change in hybridization to sp3 and the formation of a boronate anion.

The interconversion between these two states is crucial for the reactivity and biological activity of boronic acid derivatives. For instance, the mechanism of action of some boronic acid-based enzyme inhibitors involves the interaction of the sp2 hybridized boron with a nucleophilic group in the enzyme's active site, leading to the formation of a stable sp3 hybridized tetrahedral intermediate.

The conformational flexibility of the boron center is also a key aspect. Studies on propeller-shaped boron β-diketiminate complexes have shown reversible conformational changes between planar and half-chair structures, accompanied by changes in luminescence. researchgate.net While not directly in an aqueous environment, this highlights the dynamic nature of the boron center's geometry. In the context of (R)-BoroVal-(+)-Pinanediol-CF3CO2H, the trifluoroacetate (B77799) counterion and the amino group can influence the equilibrium between the sp2 and sp3 states through intramolecular interactions and by affecting the local solvent environment.

Diastereoselective and Enantioselective Control in Reactions Involving Boronic Acid Derivatives

Boronic acid derivatives are versatile reagents in a wide array of chemical transformations that allow for a high degree of stereochemical control. The inherent chirality of the boronic ester, often derived from a chiral diol like pinanediol, plays a pivotal role in directing the stereochemical outcome of subsequent reactions. researchgate.net

A prominent example is the Matteson homologation reaction, which enables the stereospecific extension of chiral boronic esters. researchgate.net This method has been successfully employed for the synthesis of complex molecules with multiple stereogenic centers, consistently yielding 1,2-anti- and 1,3-syn-configured products. researchgate.net The choice of the chiral auxiliary dictates the absolute configuration of the newly formed stereocenters. researchgate.net

Furthermore, cooperative catalysis involving chiral amines and boronic acids has been developed for the enantioselective 1,4-addition of α,β-unsaturated carboxylic acids to cycloalkanones. nih.gov In this system, the chiral amine activates the cycloalkanone as a chiral enamine, while the boronic acid activates the carboxylic acid as a mixed anhydride, leading to high yields and enantioselectivities of the 1,4-adducts. nih.gov

The development of catalytic asymmetric hydroboration (CAHB) has also provided an efficient route to chiral boronic esters. nih.gov For instance, oxime-directed CAHB of alkene substrates using pinacolborane affords chiral tertiary boronic esters with good yields and high enantiomeric ratios. nih.gov These chiral boronic esters can then be transformed into a variety of other functional groups with retention of stereochemistry. nih.gov

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Matteson Homologation | Chiral boronic esters | High diastereoselectivity (1,2-anti and 1,3-syn) | researchgate.net |

| 1,4-Addition | Chiral amine-boronic acid cooperative catalysts | High enantioselectivity | nih.gov |

| Catalytic Asymmetric Hydroboration | Rh-catalyst with TADDOL-derived ligand | High enantioselectivity (up to 99:1 er) | acs.org |

| Oxime-Directed CAHB | Pinacolborane | High enantioselectivity (up to 96:4 er) | nih.gov |

Impact of Chiral Ligands and Auxiliaries on Stereochemical Outcomes

The stereochemical outcome of reactions involving boronic acids is profoundly influenced by the presence of chiral ligands and auxiliaries. These chiral entities create a diastereomeric interaction with the substrate, leading to a preferential formation of one stereoisomer over the other.

The (+)-pinanediol moiety in this compound serves as a chiral auxiliary, directing the stereochemistry of reactions at the boron-bearing carbon. The rigid and well-defined structure of pinanediol effectively shields one face of the molecule, forcing incoming reagents to approach from the less hindered side. This principle is fundamental to the high stereoselectivity observed in the Matteson reaction. acs.orgresearchgate.net

In transition metal-catalyzed reactions, chiral ligands play a crucial role in inducing enantioselectivity. For example, in the rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes, a TADDOL-derived chiral monophosphite ligand effectively controls the π-facial selectivity, leading to the formation of chiral tertiary boronic esters with high enantiomeric excess. acs.org Similarly, iridium-catalyzed C-H borylation reactions have utilized chiral bipyridine ligands to achieve remote-selective and enantioselective functionalization. acs.org The chiral pocket created by the ligand is essential for the effective transfer of chiral information. acs.org

The synergistic combination of multiple chiral elements can also be employed to enhance stereocontrol. In some instances, the chiral auxiliary on the boronic ester and a chiral catalyst can work in concert to achieve exceptionally high levels of stereoselectivity. nih.gov Conversely, a mismatch between the inherent diastereoselectivity of the substrate and the enantioselectivity of the catalyst can lead to lower stereochemical induction.

Mechanistic Insights into Boronic Acid Target Interactions

Reversible Covalent Binding of Boronic Acids

A defining characteristic of boronic acids is their capacity for reversible covalent interactions. nih.gov This ability underpins their function as inhibitors and sensors in biological systems.

Boronic acids readily and reversibly form stable cyclic esters with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netacs.orgnih.gov This interaction is fundamental to their ability to recognize and bind to polyhydroxy molecules like saccharides, which are abundant in biological systems as components of glycoproteins and other glycoconjugates. nih.govacs.org

The formation of these boronate esters is a dynamic equilibrium process influenced by factors such as pH, the pKa of the boronic acid, and the stereochemistry of the diol. researchgate.net The interaction involves the condensation of the boronic acid with the diol, releasing water and forming a five- or six-membered ring. This reversible covalent bonding has been widely exploited in the development of sensors for saccharide detection and in drug delivery systems. researchgate.netacs.org

The stability of the formed boronate ester is dependent on several factors:

pH: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. nih.gov

Diol Structure: The geometry and configuration of the hydroxyl groups on the polyol affect the stability of the resulting cyclic ester.

Boronic Acid Substituents: Electron-withdrawing groups on the boronic acid can increase its Lewis acidity, thereby influencing its binding affinity.

The electrophilic nature of the boron atom in boronic acids allows it to interact with nucleophilic amino acid residues commonly found in the active sites of enzymes. nih.gov These residues include serine, threonine, and lysine. nih.govnih.gov This interaction leads to the formation of a reversible covalent adduct, which can effectively block the catalytic activity of the enzyme. nih.gov

The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from the nucleophilic side chain of an amino acid. nih.gov This results in the conversion of the boron from a trigonal planar sp² hybridized state to a more stable tetrahedral sp³ hybridized state. mdpi.com This formation of a tetrahedral adduct is a key feature of the inhibitory mechanism of boronic acids against various classes of proteases. nih.gov

Lewis Acidity of Boronic Acids and its Biological Implications

Boronic acids are classified as Lewis acids, meaning they can accept a pair of electrons. nih.govpnas.org This Lewis acidity is central to their biological activity. In an aqueous environment, a boronic acid exists in equilibrium with its hydrated, anionic tetrahedral form, the boronate ion. nih.govru.nl The pKa of a boronic acid, which typically ranges from 4 to 10, reflects the propensity of this equilibrium to shift towards the tetrahedral boronate form. nih.govresearchgate.net

The Lewis acidity of the boron atom can be modulated by the substituents attached to it. nih.gov Electron-withdrawing groups tend to increase the Lewis acidity, making the boron atom more electrophilic and enhancing its ability to form stable complexes with nucleophiles. nih.gov This principle is often used in the design of boronic acid-based inhibitors to optimize their binding affinity for a target enzyme. nih.gov

The biological implications of this Lewis acidity are significant. It allows boronic acids to:

Form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine and threonine residues in enzyme active sites. nih.gov

Interact with diol-containing molecules such as saccharides. acs.org

Mimic the transition state of substrate hydrolysis in certain enzymes, leading to potent inhibition. nih.gov

Specificity of Boronic Acids as Enzyme Inhibitors

Boronic acids have been extensively developed as inhibitors of various classes of proteases, particularly serine and threonine proteases. Their specificity is derived from the peptide or other recognition elements attached to the boronic acid warhead, which directs the inhibitor to the active site of the target enzyme.

Serine proteases are a major class of enzymes that utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze peptide bonds. Boronic acid inhibitors, particularly peptide boronic acids, are highly effective against these enzymes. nih.govresearchgate.net The mechanism of inhibition involves the boronic acid acting as a transition-state analog. nih.gov

The key steps in the inhibition are:

The peptide portion of the inhibitor directs it to the active site of the serine protease.

The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom of the boronic acid. nih.gov

This attack results in the formation of a stable, reversible tetrahedral adduct between the inhibitor and the enzyme. nih.govnih.gov

This tetrahedral complex closely mimics the geometry of the natural transition state of peptide bond hydrolysis, but it is much more stable, effectively trapping the enzyme in an inactive state. nih.gov The strength of this inhibition is often quantified by the inhibition constant (Ki), with lower values indicating more potent inhibition.

Table 1: Examples of Boronic Acid Inhibition of Serine Proteases

| Inhibitor | Protease | Ki Value |

|---|---|---|

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | ~65 nM nih.gov |

| Boroleucine-derived inhibitor 6 | Neutrophil elastase | ~1 µM nih.gov |

| Arylboronic acids | Chymotrypsin | pH-dependent researchgate.net |

This table is for illustrative purposes and includes data for various boronic acid inhibitors to demonstrate the general principles of their interaction with serine proteases.

The proteasome is a large, multi-subunit protease complex essential for protein degradation in eukaryotic cells. Its catalytic activity relies on N-terminal threonine residues in certain subunits. Boronic acid-based inhibitors, such as the clinically used drug bortezomib (B1684674), are potent inhibitors of the proteasome. mdpi.commdpi.com

Similar to serine protease inhibition, the mechanism involves the formation of a tetrahedral intermediate. mdpi.com The hydroxyl group of the active site threonine residue attacks the boron atom of the inhibitor, forming a slowly reversible tetrahedral adduct. nih.govmdpi.com This effectively blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of proteins that would normally be degraded, ultimately inducing apoptosis in rapidly dividing cells like those found in multiple myeloma. mdpi.com

The pinacol (B44631) esters of peptidyl boronic acids have been shown to be potent inhibitors of both the 20S and 26S forms of the proteasome. portlandpress.com

Table 2: Examples of Boronic Acid Inhibition of the Proteasome

| Inhibitor | Proteasome Form | Substrate for Assay | Ki Value |

|---|---|---|---|

| Di- and tri-peptidyl boronic acids | 20S Proteasome | suc-Leu-Leu-Val-Tyr-AMC | 10-100 nM portlandpress.com |

| Bortezomib | 26S Proteasome | Not Specified | Potent inhibitor acs.org |

This table provides examples of boronic acid inhibitors targeting the proteasome, highlighting their potency.

Broader Enzyme Inhibition Spectrum

While the primary targets of many boronic acid-containing compounds are serine and threonine proteases, the unique electronic nature of the boron atom allows for interactions with a wider array of enzymes. Research into compounds structurally related to (R)-BoroVal-(+)-Pinanediol-CF3CO2H, such as boro-amino acid derivatives, suggests a potential for a broader enzyme inhibition spectrum that may extend to other classes of proteases and enzymes.

Aspartyl Proteases: The inhibition of aspartyl proteases by boronic acid derivatives represents an area of active investigation. While direct studies on this compound are not extensively documented in publicly available literature, the general mechanism of boronic acid inhibition provides a hypothetical framework. Aspartyl proteases utilize a pair of aspartic acid residues in their active site to activate a water molecule for catalysis. It is plausible that the electrophilic boron atom of a boro-valine derivative could interact with the nucleophilic oxygen atoms of these catalytic aspartates, potentially forming a transient tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thereby leading to inhibition. A study on "Ac-boroVal pinanediol ester" has hinted at its potential to inhibit aspartyl proteases, suggesting that the core boro-valine structure is a key pharmacophore.

Arginases: Arginases are metalloenzymes that play a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. These enzymes typically contain a binuclear manganese cluster in their active site that activates a water molecule to act as a nucleophile. The potential for boronic acid-based inhibitors to target arginases is an emerging field of study. The interaction would likely involve the boronic acid moiety coordinating with the manganese ions and/or interacting with the hydroxide (B78521) ion that is essential for catalysis. However, specific inhibitory activity of this compound against arginases has not been detailed in available research.

Kinetic Characterization of Reversible Inhibition: Association and Dissociation Rates

The inhibitory power of a compound is not solely defined by its binding affinity (K_i) but also by the rates at which it associates with and dissociates from its target enzyme. These kinetic parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic picture of the inhibitor-enzyme interaction and are crucial for understanding the duration of drug action.

Boronic acid inhibitors, including those related to this compound, are often characterized as slow-binding inhibitors. This means that the establishment of the final, stable enzyme-inhibitor complex does not occur instantaneously but rather proceeds through a multi-step process. The initial interaction is typically a rapid, non-covalent binding event to form an initial encounter complex. This is followed by a slower, intramolecular step involving the formation of a covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine or threonine).

The general scheme for this two-step reversible inhibition can be represented as:

E + I ⇌ E·I ⇌ E-I

where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, and E-I is the final covalent adduct.

| Inhibitor Class | Target Enzyme | k_on (M⁻¹s⁻¹) (Hypothetical) | k_off (s⁻¹) (Hypothetical) |

| Boro-peptide | Serine Protease | 1 x 10⁵ - 1 x 10⁷ | 1 x 10⁻² - 1 x 10⁻⁴ |

| Boro-amino acid | Threonine Protease | 5 x 10⁴ - 5 x 10⁶ | 5 x 10⁻³ - 5 x 10⁻⁵ |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The determination of these kinetic rates is experimentally intensive, often requiring specialized techniques such as stopped-flow spectroscopy or surface plasmon resonance to monitor the binding events in real-time. Such studies would be invaluable in fully characterizing the inhibitory profile of this compound and understanding its potential therapeutic applications.

Rational Design and Structure Activity Relationships Sar of Boronic Acid Peptidomimetics

Principles of Peptidomimetic Design Incorporating Boronic Acid Warheads

The design of peptidomimetics with boronic acid warheads is a sophisticated strategy to create highly effective and selective enzyme inhibitors. researchgate.netsciencedaily.com These molecules are crafted to mimic the natural peptide substrates of target enzymes, but with a critical modification: the replacement of the scissile peptide bond with a boronic acid moiety. This "warhead" is key to their inhibitory mechanism. mdpi.com

The core principle lies in the ability of the boron atom to form a stable, reversible covalent bond with a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine or threonine. mdpi.comnih.gov This interaction mimics the tetrahedral intermediate formed during peptide hydrolysis, effectively blocking the enzyme's catalytic activity. nd.edu The reversibility of this bond is a crucial feature, contributing to a more favorable safety profile compared to irreversible inhibitors.

The design process often involves a modular approach, allowing for systematic modifications to different parts of the molecule. rsc.org This includes varying the amino acid side chains to optimize interactions with the enzyme's specificity pockets (S-pockets), modifying the peptide backbone to enhance stability and bioavailability, and altering the N-terminal capping group to further influence binding affinity. nih.gov A well-known example of a successful dipeptide boronic acid inhibitor is Bortezomib (B1684674), which has demonstrated significant therapeutic value. drugbank.comdrugfuture.com

The development of these inhibitors often begins with known peptide substrates of the target enzyme. By replacing the C-terminal carboxylate with a boronic acid, a potent inhibitor can be generated. Further refinements are then made to improve properties such as potency, selectivity, and pharmacokinetic profiles. This rational design process has been instrumental in the discovery of numerous boronic acid-based inhibitors for various enzymatic targets. nih.govnih.govresearchgate.net

Influence of Amino Acid Side Chains (e.g., Valine) on Inhibitory Potency and Selectivity

The amino acid side chains in boronic acid peptidomimetics play a pivotal role in determining their inhibitory potency and selectivity. These side chains interact with specific sub-pockets within the enzyme's active site, and the nature of these interactions can dramatically influence binding affinity. nih.govdesy.de The valine side chain, with its isopropyl group, is a non-polar, aliphatic residue that is often incorporated into these inhibitors. wikipedia.org

In the context of proteasome inhibitors, the valine side chain can contribute to favorable hydrophobic interactions within the S1 pocket of the enzyme. The size and shape of the isopropyl group can be well-accommodated by certain proteasomal subunits, leading to enhanced inhibitory activity. For instance, studies on tyropeptin-boronic acid derivatives have shown that modifications at the P2 position, which can include valine, significantly impact their potency against the chymotrypsin-like activity of the proteasome. researchgate.net

The stereochemistry of the amino acid is also critical. For many proteases, the natural L-amino acid configuration (or in the case of boro-amino acids, the corresponding R-stereoisomer) is strongly preferred for optimal binding and inhibition. nih.gov The selection of specific amino acid side chains is a key strategy for tuning the selectivity of the inhibitor for a particular protease over others, thereby minimizing off-target effects. nih.govdesy.deresearchgate.net For example, while some inhibitors with a particular side chain might potently inhibit the chymotrypsin-like activity of the proteasome, they may be less effective against the trypsin-like or caspase-like activities. nih.gov This differential activity is largely governed by the specific interactions between the inhibitor's side chains and the unique architectures of the different active sites.

| Compound/Modification | Effect on Biological Activity | Reference |

| Replacement of isopropyl group in P2 side chain with H or Me | Negligible effects on inhibitory activity and cytotoxicity | researchgate.net |

| Variation of N-terminal acyl moiety | Significant impact on inhibitory potency and cytotoxicity | nih.govresearchgate.net |

| Introduction of beta-amino acids | Can lead to potent proteasome inhibitors with good activity against tumor cell lines | nih.gov |

This table summarizes the influence of specific structural modifications on the biological activity of boronic acid peptidomimetics.

Role of the Pinanediol Moiety as a Protecting Group and its Influence on Bioavailability

The pinanediol moiety in (R)-BoroVal-(+)-Pinanediol-CF3CO2H serves as a crucial protecting group for the boronic acid. Boronic acids themselves can be unstable and prone to dehydration to form boroxines, which can complicate their purification and handling. chem-station.com The formation of a boronic ester with a diol like pinanediol stabilizes the boron atom and prevents these unwanted side reactions.

Pinanediol is considered a robust protecting group due to its bulky structure, which imparts significant steric hindrance around the boron atom, making the resulting ester highly resistant to hydrolysis under many conditions. chem-station.comacs.org This stability is advantageous during synthesis and purification. nih.gov

Methods for the deprotection of pinanediol esters have been developed, often involving treatment with agents like potassium hydrogen difluoride or through oxidative cleavage. nih.govnih.gov Understanding the conditions under which the pinanediol group is removed is essential for both chemical synthesis and for predicting the in vivo behavior of the drug. acs.org

Strategic Modifications for Enhanced Target Affinity and Selectivity

The rational design of boronic acid peptidomimetics involves strategic modifications to enhance their affinity and selectivity for the target enzyme. nih.govdesy.de These modifications are guided by an understanding of the structure-activity relationships (SAR) and the molecular interactions between the inhibitor and the enzyme's active site. nih.govnih.govresearchgate.net

One key strategy is the variation of the amino acid side chains at different positions (P1, P2, P3, etc.) of the peptidomimetic. nih.gov By systematically altering these side chains, it is possible to optimize interactions with the corresponding specificity pockets (S1, S2, S3, etc.) of the target protease. For example, introducing bulky or hydrophobic groups can enhance binding to enzymes with large, non-polar pockets, while charged or polar groups can be used to target enzymes with complementary electrostatic features. nih.govresearchgate.net

Furthermore, modifications to the peptide backbone itself can be employed to improve metabolic stability and pharmacokinetic properties. This can involve the incorporation of non-natural amino acids, such as β-amino acids, or the use of peptidomimetic scaffolds that are less susceptible to proteolytic degradation. nih.gov The goal of these strategic modifications is to develop inhibitors with high potency for their intended target and minimal activity against other related enzymes, thereby reducing the potential for off-target side effects. nih.govdesy.deresearchgate.net

| Inhibitor | Target | Key Modifications for Affinity/Selectivity | Reference |

| Bortezomib | 26S Proteasome | Pyrazinylcarbonyl group at N-terminus, Phenylalanine at P2, Leucine boronic acid at P1 | drugbank.comdrugfuture.com |

| Tyropeptin-boronic acid derivatives | Proteasome | Variation of N-terminal acyl moiety and P2 side chain | nih.govresearchgate.net |

| Dipeptidyl boronic acid inhibitors with β-amino acids | Proteasome | Incorporation of β-amino acids | nih.gov |

This table provides examples of strategic modifications in boronic acid inhibitors to enhance their target affinity and selectivity.

Computational and Structural Biology Approaches in Design (e.g., Co-crystallography, Molecular Docking, NMR Studies)

Computational and structural biology approaches are indispensable tools in the rational design and optimization of boronic acid peptidomimetics. mdpi.comdesy.de These methods provide detailed insights into the molecular interactions between the inhibitor and its target enzyme, guiding the design of more potent and selective compounds. nih.gov

Co-crystallography has been instrumental in revealing the precise binding modes of boronic acid inhibitors. desy.de X-ray crystal structures of inhibitor-enzyme complexes, such as that of bortezomib with the 20S proteasome, provide an atomic-level picture of how the inhibitor fits into the active site. nih.govuu.nltum.de This information allows researchers to identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and specificity. desy.de These structural insights are invaluable for designing new derivatives with improved properties. desy.de

Molecular docking is a computational technique used to predict the preferred orientation of an inhibitor when bound to a target enzyme. nih.gov This method allows for the rapid in silico screening of large libraries of virtual compounds, helping to prioritize candidates for synthesis and biological testing. Docking studies can help to rationalize observed structure-activity relationships and to propose new modifications that are likely to enhance binding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study inhibitor-enzyme interactions in solution. nd.edunih.gov 11B NMR, in particular, can provide direct evidence for the formation of the tetrahedral boronate adduct between the inhibitor and the active site serine or threonine. nih.gov NMR can also be used to determine the solution structure of the complex and to probe the dynamics of the interaction. nd.eduox.ac.ukacs.orgrsc.org

Together, these computational and structural biology approaches provide a comprehensive framework for understanding the molecular basis of inhibitor action and for the rational design of new and improved boronic acid-based therapeutics. mdpi.com

Applications of R Boroval + Pinanediol Cf3co2h in Chemical Biology Research

Use as Chemical Probes for Elucidating Enzyme Mechanisms and Biological Pathways

(R)-BoroVal-(+)-Pinanediol-CF3CO2H and its derivatives serve as crucial intermediates in the synthesis of proteasome inhibitors, such as Bortezomib (B1684674). chemicalbook.comevitachem.com Bortezomib is a well-known therapeutic agent that targets the 26S proteasome, a key player in the ubiquitin-proteasome pathway responsible for protein degradation. chemicalbook.com By acting as a reversible inhibitor of the proteasome, Bortezomib has been instrumental in studying the roles of this complex in cellular processes like cell cycle regulation and apoptosis. evitachem.com The development of such inhibitors from this compound provides researchers with chemical probes to dissect the intricate mechanisms of the ubiquitin-proteasome system and its implications in various diseases.

Development of Novel Research Tools in Synthetic Immunology

While direct research on the application of this compound in synthetic immunology is still emerging, its core structure as a boronic acid-containing amino acid derivative presents significant potential. Boronic acids are known to interact with diols, which are present in many biological molecules, including carbohydrates on the surface of immune cells. This property opens avenues for designing novel research tools. For instance, by modifying the valine and pinanediol components, researchers could potentially create probes that selectively target and modulate immune cell receptors or signaling pathways, thereby contributing to the growing field of synthetic immunology.

Recognition and Detection Strategies for Biological Molecules

The ability of the boronic acid group in this compound to form reversible covalent bonds with diols is a cornerstone of its application in recognizing and detecting various biological molecules.

Boronic acids are well-established as recognition motifs for saccharides and glycans due to their ability to bind to the cis-diol groups present in these structures. This interaction can be harnessed to develop sensors and probes for detecting specific glycans on the surfaces of proteins and cells. While specific studies focusing solely on this compound for this purpose are limited, the principle is broadly applied in chemical biology. The pinanediol group in the compound can also influence the selectivity and affinity of this binding.

The ribose sugar in the backbone of RNA contains 2',3'-cis-diol groups, making it a target for boronic acid-containing molecules. This interaction can be exploited to develop tools for RNA recognition and binding. By incorporating this compound into larger molecular frameworks, it is conceivable to design probes that can selectively bind to specific RNA structures or sequences, offering potential applications in studying RNA function and in diagnostics.

The surfaces of bacteria are often decorated with a complex array of carbohydrates that play crucial roles in adhesion, biofilm formation, and host-pathogen interactions. The diol-binding property of the boronic acid in this compound can be utilized to target these bacterial surface glycans. This could lead to the development of new strategies for detecting bacteria or for interfering with their ability to colonize surfaces and cause infections.

Design of Stimuli-Responsive Chemical Systems

The reversible nature of the boronic acid-diol interaction makes it an excellent component for designing stimuli-responsive chemical systems. These systems can change their properties or behavior in response to specific triggers, such as changes in pH or the presence of certain molecules. For example, a system incorporating this compound could be designed to release a cargo molecule only in the presence of a target glycan or at a specific pH that favors boronate ester formation or hydrolysis. This "smart" behavior is highly desirable for applications in drug delivery and diagnostics. evitachem.com

Compound Information

| Compound Name |

| This compound |

| Bortezomib |

| (R)-BoroLeu-(+)-Pinanediol-CF3CO2H |

| (R)-BoroPhe-(+)-Pinanediol-CF3CO2H |

Chemical Properties

| Property | This compound | (R)-BoroPhe-(+)-Pinanediol-CF3CO2H | (R)-BoroLeu-(+)-Pinanediol-CF3CO2H |

| Molecular Formula | C14H23BF3NO4 | C20H27BF3NO4 | C17H29BF3NO4 |

| Molecular Weight | 337.14 g/mol | 413.2 g/mol | 379.23 g/mol |

| Hydrogen Bond Donor Count | 2 | 2 | Not Available |

| Hydrogen Bond Acceptor Count | 8 | 8 | Not Available |

| Rotatable Bond Count | 1 | 3 | Not Available |

| IUPAC Name | 2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine | 2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid | Not Available |

| CAS Number | 94242-81-6 | 514820-49-6 | 179324-87-9 |

Advanced Research Directions and Future Perspectives for Chiral Boronic Acid Derivatives

Innovations in Asymmetric Synthesis of Complex Chiral Boronic Acids

The synthesis of chiral boronic esters is a cornerstone of modern asymmetric synthesis, enabling the creation of complex molecules with high stereocontrol. acs.orgnih.gov The use of chiral directors, such as (+)-pinanediol, is a well-established and cost-effective method for many applications. acs.org This approach allows for the sequential addition of stereocenters with high diastereomeric ratios, often exceeding 100:1. nih.gov

Recent innovations have focused on developing new catalytic methods to access chiral boronic esters. For instance, rhodium-catalyzed asymmetric hydroboration of alkenes has emerged as a powerful technique. acs.org This method, particularly when directed by functional groups like phosphonates, allows for the synthesis of chiral tertiary boronic esters with high enantioselectivity. acs.org Another significant advancement is the synthesis of 1,2-bis(boronic) esters with acyclic and non-adjacent stereocenters, a previously challenging synthetic goal. nih.govconsensus.app This has been achieved through a migratory coupling reaction that selectively produces the desired product. nih.govconsensus.app

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems. The goal is to expand the scope of substrates and to create increasingly complex chiral boronic acid derivatives with tailored properties for specific applications.

Exploration of Novel Boronic Acid Scaffolds and their Functionalization

The core structure, or scaffold, of a boronic acid derivative plays a crucial role in its chemical and biological activity. Researchers are actively exploring novel scaffolds to expand the chemical space of these compounds and to introduce new functionalities.

One area of focus is the development of boronic acids with flexible or rigid backbones. The flexibility of the scaffold can influence the reactivity and binding properties of the molecule. acs.org For example, the design of scaffolds that can adopt specific conformations upon binding to a target can lead to highly selective interactions.

Functionalization of the boronic acid scaffold is another key research direction. This involves the introduction of various chemical groups to modulate the compound's properties, such as its solubility, stability, and biological activity. For instance, the incorporation of aromatic rings with electron-donating or electron-withdrawing groups can alter the pKa of the boronic acid, which is crucial for its interaction with biological targets. nih.gov The development of boronic acid-functionalized polymers, such as those based on chitosan, has opened up new possibilities for creating materials with unique properties for applications like the specific enrichment of glycopeptides. nih.gov

| Scaffold Type | Key Features | Potential Applications | References |

|---|---|---|---|

| Flexible Scaffolds | Conformational adaptability | Dynamic molecular recognition, responsive materials | acs.org |

| Rigid Scaffolds | Pre-organized binding sites | High-affinity binding, catalysis | acs.org |

| Polymer-Based Scaffolds | Multivalency, biocompatibility | Bioseparations, drug delivery | nih.gov |

Integration with Other Functional Moieties for Multi-Modal Applications

The combination of boronic acids with other functional groups is a promising strategy for creating multi-modal molecules with enhanced capabilities. This approach allows for the development of agents that can perform multiple functions, such as targeting, imaging, and therapy.

A significant area of research is the development of bioconjugates where boronic acids act as key components. researchgate.net They can serve as "warheads" for targeting specific biological molecules, as part of the linker that connects different parts of the bioconjugate, or as the therapeutic payload itself. researchgate.net For example, boronic acids can be integrated with fluorophores to create sensors that can detect specific analytes through changes in fluorescence. mdpi.com

The ability of boronic acids to form reversible covalent bonds with diols is particularly useful in this context. nih.gov This property can be exploited to create stimuli-responsive systems that release a drug or imaging agent in response to specific biological cues, such as the presence of certain sugars or changes in pH. acs.orgmdpi.com The integration of boronic acids with peptides is another exciting avenue, leading to the development of peptide-boronic acids with potential applications in immunotherapy and targeted drug delivery. sciencedaily.cominnovations-report.comrsc.org

Potential for Targeted Delivery Systems utilizing Boronic Acid Chemistry

The unique ability of boronic acids to interact with diol-containing molecules, such as sugars found on the surface of cells, makes them highly attractive for targeted drug delivery. nih.govrsc.orgnih.gov This interaction can be exploited to deliver therapeutic agents specifically to cancer cells, which often overexpress certain types of sugars like sialic acid. rsc.orgnih.gov

Phenylboronic acid (PBA) and its derivatives have been extensively studied for this purpose. rsc.orgnih.gov Nanoparticles functionalized with PBA can recognize and bind to sialic acid residues on tumor cells, leading to enhanced accumulation of the drug at the tumor site. nih.gov These delivery systems can also be designed to be responsive to the tumor microenvironment. For example, the acidic pH of tumors can trigger the release of the drug from a boronic acid-based carrier. nih.gov

Future research will likely focus on optimizing the design of these delivery systems to improve their targeting efficiency and drug-release kinetics. This includes the development of new boronic acid ligands with higher affinity and selectivity for specific cell-surface sugars, as well as the design of more sophisticated nanoparticle carriers.

| Targeting Strategy | Mechanism | Therapeutic Area | References |

|---|---|---|---|

| Sialic Acid Targeting | Boronic acid-diol interaction | Cancer Therapy | rsc.orgnih.gov |

| pH-Responsive Delivery | Cleavage of boronate esters in acidic environment | Cancer Therapy | nih.gov |

| Glucose-Responsive Delivery | Competitive binding of glucose | Diabetes | mdpi.com |

Expanding Roles in Chemical Biology and Immunology

Boronic acids are increasingly being used as powerful tools in chemical biology and immunology to probe and manipulate biological systems. nih.govsciencedaily.cominnovations-report.com Their ability to selectively interact with biological molecules, such as carbohydrates and proteins, makes them ideal for a variety of applications. nih.gov

In chemical biology, boronic acid-based probes are used for the detection and imaging of specific biomolecules in living cells. researchgate.net They can also be used to inhibit the function of enzymes, such as serine proteases, which are involved in a wide range of physiological and pathological processes. nih.gov The proteasome inhibitor Bortezomib (B1684674), a dipeptidyl boronic acid, is a successful example of a boronic acid-based drug used in cancer therapy. chemicalbook.comchemicalbook.com

In immunology, peptide boronic acids are emerging as a new class of molecules with the potential to modulate the immune system. sciencedaily.cominnovations-report.com These compounds can be designed to mimic or interfere with the interactions between immune cells, opening up new possibilities for the development of immunotherapies for cancer and other diseases. sciencedaily.cominnovations-report.com Recent advances have made the synthesis of these modified peptides more accessible, which is expected to accelerate research in this exciting field. sciencedaily.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.